

# A Comparative Analysis of Cardiovascular Outcomes: Tandemact vs. Newer Antidiabetic Agents

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Tandemact |           |
| Cat. No.:            | B1248383  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Cardiovascular Outcome Trials

The landscape of type 2 diabetes management has evolved significantly, with a growing emphasis on cardiovascular risk reduction. This guide provides a detailed, data-driven comparison of the cardiovascular outcomes associated with **Tandemact**, a combination of pioglitazone and glimepiride, against newer classes of antidiabetic drugs, namely SGLT2 inhibitors and GLP-1 receptor agonists. This objective analysis is intended to support informed decision-making in research and drug development.

#### **Executive Summary**

**Tandemact** combines a thiazolidinedione (pioglitazone) and a sulfonylurea (glimepiride), two drug classes with established glucose-lowering efficacy. However, their cardiovascular safety and efficacy profiles, as determined by large-scale clinical trials, present a mixed picture when compared to the demonstrable cardiovascular benefits of newer agents.

Pioglitazone, the thiazolidinedione component of **Tandemact**, has been evaluated in the PROspective pioglitAzone Clinical Trial In macroVascular Events (PROactive). While it did not meet its primary composite endpoint, it showed a significant reduction in a key secondary endpoint of all-cause mortality, non-fatal myocardial infarction (MI), and stroke.[1][2] However, this benefit was accompanied by an increased risk of heart failure.[1][2]



Glimepiride, the sulfonylurea component, was studied in the Cardiovascular Outcome Study of Linagliptin Versus Glimepiride in Patients With Type 2 Diabetes (CAROLINA) trial. The trial demonstrated that glimepiride was non-inferior to the DPP-4 inhibitor linagliptin for major adverse cardiovascular events (MACE), suggesting a neutral cardiovascular profile.[3][4][5] However, it was associated with a significantly higher risk of hypoglycemia compared to linagliptin.[4][5]

In contrast, SGLT2 inhibitors (e.g., empagliflozin, canagliflozin, dapagliflozin) and GLP-1 receptor agonists (e.g., liraglutide, semaglutide, dulaglutide) have consistently demonstrated robust cardiovascular benefits in their respective outcome trials. These newer agents have not only shown to be safe from a cardiovascular standpoint but, in many cases, have proven to be superior to placebo in reducing the risk of major adverse cardiovascular events, cardiovascular death, and hospitalization for heart failure.

## Comparative Data from Cardiovascular Outcome Trials

The following tables summarize the key quantitative data from the landmark cardiovascular outcome trials for each drug class, allowing for a direct comparison of their performance on critical cardiovascular endpoints.

## Table 1: Cardiovascular Outcome Trials of Tandemact Components



| Trial<br>(Drug)                     | Patient<br>Populati<br>on                                   | Primary<br>Endpoin<br>t                                                                                          | Hazard<br>Ratio<br>(95% CI)                    | p-value                                  | Key<br>Second<br>ary<br>Endpoin<br>t                  | Hazard<br>Ratio<br>(95% CI) | p-value  |
|-------------------------------------|-------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------|------------------------------------------------|------------------------------------------|-------------------------------------------------------|-----------------------------|----------|
| PROactiv<br>e<br>(Pioglitaz<br>one) | T2D with<br>establish<br>ed<br>macrova<br>scular<br>disease | Composit e of all- cause mortality, non-fatal MI, stroke, ACS, coronary/ leg revascula rization, and amputati on | 0.90<br>(0.80-<br>1.02)                        | 0.095[2]                                 | All-cause<br>mortality,<br>non-fatal<br>MI,<br>stroke | 0.84<br>(0.72-<br>0.98)     | 0.027[2] |
| CAROLI<br>NA<br>(Glimepiri<br>de)   | T2D with<br>elevated<br>cardiovas<br>cular risk             | Composit e of CV death, non-fatal MI, or non-fatal stroke                                                        | 0.98<br>(0.84-<br>1.14) vs.<br>Linaglipti<br>n | <0.001<br>for non-<br>inferiority<br>[5] | -                                                     | -                           | -        |

**Table 2: Landmark Cardiovascular Outcome Trials of SGLT2 Inhibitors** 



| Trial<br>(Drug)                                    | Patient<br>Populati<br>on               | Primary<br>Endpoin<br>t<br>(MACE)            | Hazard<br>Ratio<br>(95% CI) | p-value                  | Hospital<br>ization<br>for<br>Heart<br>Failure                | Hazard<br>Ratio<br>(95% CI) | p-value   |
|----------------------------------------------------|-----------------------------------------|----------------------------------------------|-----------------------------|--------------------------|---------------------------------------------------------------|-----------------------------|-----------|
| EMPA-<br>REG<br>OUTCO<br>ME<br>(Empaglif<br>lozin) | T2D with<br>establish<br>ed<br>ASCVD    | CV death, non-fatal MI, non- fatal stroke    | 0.86<br>(0.74-<br>0.99)     | 0.04[6]                  | -                                                             | 0.65<br>(0.50-<br>0.85)     | <0.001[6] |
| CANVAS Program (Canaglifl ozin)                    | T2D with<br>high CV<br>risk             | CV death, non-fatal MI, non- fatal stroke    | 0.86<br>(0.75-<br>0.97)     | 0.02[2]                  | -                                                             | 0.67<br>(0.52-<br>0.87)     | <0.001    |
| DECLAR E-TIMI 58 (Dapaglifl ozin)                  | T2D with ASCVD or multiple risk factors | CV<br>death,<br>MI, or<br>ischemic<br>stroke | 0.93<br>(0.84-<br>1.03)     | 0.17 for superiorit y[7] | CV death<br>or<br>hospitaliz<br>ation for<br>heart<br>failure | 0.83<br>(0.73-<br>0.95)     | 0.005[7]  |

**Table 3: Landmark Cardiovascular Outcome Trials of GLP-1 Receptor Agonists** 



| Trial<br>(Drug)                    | Patient<br>Populati<br>on                    | Primary<br>Endpoin<br>t<br>(MACE)                        | Hazard<br>Ratio<br>(95% CI) | p-value                                                               | All-<br>Cause<br>Mortalit<br>y | Hazard<br>Ratio<br>(95% CI) | p-value  |
|------------------------------------|----------------------------------------------|----------------------------------------------------------|-----------------------------|-----------------------------------------------------------------------|--------------------------------|-----------------------------|----------|
| LEADER<br>(Liragluti<br>de)        | T2D with<br>high CV<br>risk                  | CV death, non-fatal MI, non- fatal stroke                | 0.87<br>(0.78-<br>0.97)     | 0.01[1]                                                               | -                              | 0.85<br>(0.74-<br>0.97)     | 0.02     |
| SUSTAIN<br>-6<br>(Semaglu<br>tide) | T2D with<br>high CV<br>risk                  | CV<br>death,<br>non-fatal<br>MI, non-<br>fatal<br>stroke | 0.74<br>(0.58-<br>0.95)     | <0.001<br>for non-<br>inferiority<br>; 0.02 for<br>superiorit<br>y[8] | -                              | -                           | -        |
| REWIND<br>(Dulagluti<br>de)        | T2D with and without establish ed CV disease | CV<br>death,<br>non-fatal<br>MI, non-<br>fatal<br>stroke | 0.88<br>(0.79-<br>0.99)     | 0.026[3]                                                              | -                              | 0.90<br>(0.80-<br>1.01)     | 0.067[9] |

# **Experimental Protocols of Key Cardiovascular Outcome Trials**

A detailed understanding of the methodologies employed in these trials is crucial for a nuanced interpretation of their results.

#### **PROactive (Pioglitazone)**

- Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[10]
- Patient Population: 5,238 patients with type 2 diabetes and evidence of macrovascular disease.[1]



- Intervention: Patients were randomized to receive pioglitazone (force-titrated from 15 to 45 mg daily) or placebo, in addition to their existing glucose-lowering and cardiovascular medications.[1][10]
- Primary Endpoint: A composite of all-cause mortality, nonfatal myocardial infarction (including silent MI), stroke, acute coronary syndrome, endovascular or surgical intervention in the coronary or leg arteries, and amputation above the ankle.[1]
- Duration: The mean follow-up was 34.5 months.[1]

#### **CAROLINA** (Glimepiride)

- Study Design: A multicenter, randomized, double-blind, active-controlled trial.[9]
- Patient Population: 6,033 adults with type 2 diabetes and elevated cardiovascular risk or established cardiovascular complications.[3]
- Intervention: Participants were randomly assigned to receive linagliptin 5 mg once daily or the sulfonylurea glimepiride up to 4 mg once daily, in addition to their usual diabetes medications.[3][4]
- Primary Endpoint: A composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke.[3][5]
- Duration: The median duration of follow-up was 6.3 years.[5]

#### **EMPA-REG OUTCOME (Empagliflozin)**

- Study Design: A randomized, double-blind, placebo-controlled trial.[11][12]
- Patient Population: 7,020 patients with type 2 diabetes and established atherosclerotic cardiovascular disease.[6][12]
- Intervention: Patients were randomized to receive empagliflozin (10 mg or 25 mg once daily)
   or placebo in addition to standard of care.[13]
- Primary Endpoint: A composite of cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke (3-point MACE).[6]



 Duration: The median duration of treatment was 2.6 years, and the median observation time was 3.1 years.

#### **LEADER** (Liraglutide)

- Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[1][14]
- Patient Population: 9,340 patients with type 2 diabetes at high risk for cardiovascular events. [1][15]
- Intervention: Patients were randomized to receive liraglutide (up to 1.8 mg daily) or placebo, administered subcutaneously, in addition to standard care.[1]
- Primary Endpoint: A composite of death from cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke.[16]
- Duration: The median follow-up was 3.8 years.[1][15]

### Signaling Pathways and Experimental Workflows Mechanisms of Action

The distinct mechanisms of action of these drug classes underpin their differing cardiovascular effects.





Click to download full resolution via product page

Caption: Mechanisms of action for different classes of antidiabetic drugs.

#### **Cardiovascular Outcome Trial Workflow**

The design and execution of cardiovascular outcome trials follow a standardized workflow to ensure rigorous and unbiased evaluation of drug safety and efficacy.





Click to download full resolution via product page

Caption: A typical workflow for a cardiovascular outcome trial.

#### Conclusion

The evidence from large-scale cardiovascular outcome trials indicates a clear divergence in the cardiovascular profiles of **Tandemact**'s components and the newer classes of SGLT2 inhibitors and GLP-1 receptor agonists. While pioglitazone has shown some potential for secondary prevention of certain cardiovascular events, this is counterbalanced by an increased risk of



heart failure. Glimepiride has demonstrated a neutral cardiovascular profile but carries a higher risk of hypoglycemia.

In contrast, SGLT2 inhibitors and GLP-1 receptor agonists have consistently demonstrated significant cardiovascular benefits, including reductions in MACE, cardiovascular death, and hospitalization for heart failure, in high-risk populations with type 2 diabetes. These findings have fundamentally shifted the treatment paradigm, positioning these newer agents as preferred options for patients with or at high risk of cardiovascular disease. For researchers and drug development professionals, this comparative analysis underscores the importance of designing and evaluating new therapies not only for their glycemic efficacy but also for their impact on cardiovascular outcomes.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. rxfiles.ca [rxfiles.ca]
- 2. Canagliflozin for Primary and Secondary Prevention of Cardiovascular Events: Results From the CANVAS Program (Canagliflozin Cardiovascular Assessment Study) PMC [pmc.ncbi.nlm.nih.gov]
- 3. hcplive.com [hcplive.com]
- 4. Once-Weekly Dulaglutide Benefit in REWIND, Longest CVOT to Date [medscape.com]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. droracle.ai [droracle.ai]
- 7. Dapagliflozin Effect on Cardiovascular Events—Thrombolysis in Myocardial Infarction 58 -American College of Cardiology [acc.org]
- 8. diabetesonthenet.com [diabetesonthenet.com]
- 9. Researching Cardiovascular Events With a Weekly Incretin in Diabetes American College of Cardiology [acc.org]
- 10. researchgate.net [researchgate.net]



- 11. Rationale, design, and baseline characteristics of a randomized, placebo-controlled cardiovascular outcome trial of empagliflozin (EMPA-REG OUTCOME™) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Closing the knowledge gap on cardiovascular disease in type 2 diabetes: the EMPA-REG OUTCOME trial and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. ovid.com [ovid.com]
- 15. diabetesjournals.org [diabetesjournals.org]
- 16. ajmc.com [ajmc.com]
- To cite this document: BenchChem. [A Comparative Analysis of Cardiovascular Outcomes: Tandemact vs. Newer Antidiabetic Agents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1248383#tandemact-s-cardiovascular-outcometrials-compared-to-newer-drugs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com